Cas no 53723-18-5 (5-Octyn-3-ol)

5-Octyn-3-ol 化学的及び物理的性質
名前と識別子
-
- 5-Octyn-3-ol
- oct-5-yn-3-ol
- (+/-)-5-octyn-3-ol
- Oct-5-in-3-ol
- MFCD00041595
- EN300-7206829
- 53723-18-5
- SCHEMBL4530905
- GGXQZVKQXYOPTF-UHFFFAOYSA-N
- FT-0620735
- AKOS015969251
- DTXSID10968480
-
- MDL: MFCD00041595
- インチ: InChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h8-9H,3-4,7H2,1-2H3
- InChIKey: GGXQZVKQXYOPTF-UHFFFAOYSA-N
- SMILES: CCC#CCC(CC)O
- BRN: 1921866
計算された属性
- 精确分子量: 126.10400
- 同位素质量: 126.104
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 9
- 回転可能化学結合数: 2
- 複雑さ: 115
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- Surface Charge: 0
- XLogP3: 2
- 互变异构体数量: 何もない
- トポロジー分子極性表面積: 20.2A^2
じっけんとくせい
- Color/Form: えきたい
- 密度みつど: 0.8537 (estimate)
- ゆうかいてん: -39°C (estimate)
- Boiling Point: 74-75°C 12mm
- フラッシュポイント: 74-75°C/12mm
- Refractive Index: 1.4550
- PSA: 20.23000
- LogP: 1.56080
- Solubility: 未確定
5-Octyn-3-ol Security Information
- セキュリティの説明: S24/25
- 安全术语:S24/25
5-Octyn-3-ol 税関データ
- 税関コード:2905290000
- 税関データ:
中国税関コード:
2905290000概要:
290529000他の不飽和モノアルコール。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量包装する
要約:
290529000種類の不飽和一価アルコール。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
5-Octyn-3-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB179377-250 mg |
5-Octyn-3-ol; . |
53723-18-5 | 250 mg |
€817.00 | 2023-07-20 | ||
abcr | AB179377-1 g |
5-Octyn-3-ol; . |
53723-18-5 | 1 g |
€1,580.50 | 2023-07-20 | ||
Enamine | EN300-7206829-0.5g |
oct-5-yn-3-ol |
53723-18-5 | 95% | 0.5g |
$824.0 | 2023-05-30 | |
Enamine | EN300-7206829-1.0g |
oct-5-yn-3-ol |
53723-18-5 | 95% | 1g |
$1057.0 | 2023-05-30 | |
Enamine | EN300-7206829-2.5g |
oct-5-yn-3-ol |
53723-18-5 | 95% | 2.5g |
$2071.0 | 2023-05-30 | |
Aaron | AR003NMW-50mg |
Oct-5-yn-3-ol |
53723-18-5 | 95% | 50mg |
$362.00 | 2025-02-13 | |
1PlusChem | 1P003NEK-5g |
Oct-5-yn-3-ol |
53723-18-5 | 95% | 5g |
$3851.00 | 2024-04-30 | |
1PlusChem | 1P003NEK-500mg |
Oct-5-yn-3-ol |
53723-18-5 | 95% | 500mg |
$1081.00 | 2024-04-30 | |
Aaron | AR003NMW-1g |
Oct-5-yn-3-ol |
53723-18-5 | 95% | 1g |
$1479.00 | 2025-02-13 | |
Aaron | AR003NMW-10g |
Oct-5-yn-3-ol |
53723-18-5 | 95% | 10g |
$6275.00 | 2023-12-15 |
5-Octyn-3-ol 関連文献
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
4. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
10. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
5-Octyn-3-olに関する追加情報
Recent Advances in the Study of 5-Octyn-3-ol (CAS: 53723-18-5) and Its Applications in Chemical Biology and Pharmaceutical Research
5-Octyn-3-ol (CAS: 53723-18-5) is a versatile alkyne-containing alcohol that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound serves as a valuable building block in organic synthesis, enabling the development of novel bioactive molecules and drug candidates. Recent studies have explored its utility in click chemistry, bioconjugation, and as a precursor for more complex molecular architectures.
One of the most notable applications of 5-Octyn-3-ol is its role in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. Researchers have leveraged this reaction to create highly specific and stable triazole linkages, which are instrumental in drug discovery and bioconjugation strategies. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 5-Octyn-3-ol in the synthesis of triazole-based inhibitors targeting enzyme X, showcasing its potential in developing next-generation therapeutics.
Beyond click chemistry, 5-Octyn-3-ol has also been investigated for its role in the synthesis of bioactive natural product analogs. A recent publication in Organic Letters highlighted its use in the stereoselective construction of polyketide-derived scaffolds, which are prevalent in many clinically relevant antibiotics and anticancer agents. The study reported a novel catalytic system that efficiently incorporates 5-Octyn-3-ol into complex molecular frameworks, opening new avenues for drug development.
In addition to its synthetic utility, 5-Octyn-3-ol has been explored for its biological activity. Preliminary in vitro studies suggest that derivatives of this compound exhibit moderate antimicrobial properties against Gram-positive bacteria. While further research is needed to elucidate the mechanism of action, these findings underscore the compound's potential as a lead structure for antibiotic development.
Despite these promising developments, challenges remain in optimizing the scalability and cost-effectiveness of 5-Octyn-3-ol-based syntheses. Recent advancements in flow chemistry and continuous manufacturing, however, are addressing these limitations, as evidenced by a 2024 report in Chemical Engineering Journal that detailed a scalable process for producing high-purity 5-Octyn-3-ol derivatives.
In conclusion, 5-Octyn-3-ol (CAS: 53723-18-5) continues to be a molecule of significant interest in chemical biology and pharmaceutical research. Its versatility in click chemistry, natural product synthesis, and potential biological activity make it a valuable tool for drug discovery and development. Future research should focus on expanding its applications, improving synthetic methodologies, and exploring its therapeutic potential in greater depth.
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